molecular formula C19H30O B14777018 5-alpha-Androst-16-en-3-alpha-ol

5-alpha-Androst-16-en-3-alpha-ol

Cat. No.: B14777018
M. Wt: 274.4 g/mol
InChI Key: KRVXMNNRSSQZJP-JRQDRJMYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 5-alpha-Androst-16-en-3-alpha-ol typically involves the reduction of androstenone. The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled temperatures .

Industrial Production Methods: : Industrial production of this compound may involve biotechnological methods, including microbial transformation of sterols or chemical synthesis from steroid precursors. The specific methods and conditions can vary depending on the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions: : 5-alpha-Androst-16-en-3-alpha-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

5-alpha-Androst-16-en-3-alpha-ol acts as a positive allosteric modulator of GABA(A) receptors. This action enhances the effects of GABA, leading to anxiolytic and antidepressant effects. The compound’s high volatility and lipophilicity make it well-suited as a pheromone .

Properties

Molecular Formula

C19H30O

Molecular Weight

274.4 g/mol

IUPAC Name

(10S,13R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C19H30O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,9,13-17,20H,4-8,10-12H2,1-2H3/t13?,14?,15?,16?,17?,18-,19-/m0/s1

InChI Key

KRVXMNNRSSQZJP-JRQDRJMYSA-N

Isomeric SMILES

C[C@]12CCC3C(C1CC=C2)CCC4[C@@]3(CCC(C4)O)C

Canonical SMILES

CC12CCC3C(C1CC=C2)CCC4C3(CCC(C4)O)C

Origin of Product

United States

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